molecular formula C9H14O2 B13224124 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13224124
M. Wt: 154.21 g/mol
InChI Key: NRMCESAAMWEZQW-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is a high-purity, synthetic organic compound characterized by its rigid norbornane (bicyclo[2.2.1]heptane) core structure. This molecule is of significant interest in medicinal chemistry and materials science as a versatile bifunctional building block. Its rigid scaffold is highly valuable for imposing conformational constraints on molecular systems, a strategy often used to enhance potency and selectivity in drug discovery efforts. The presence of both a hydroxymethyl group and a carbaldehyde on the same carbon framework allows for diverse chemical manipulations. The primary alcohol can undergo reactions such as esterification or etherification, while the aldehyde group is ideal for nucleophilic additions or reductive amination to create secondary amines. This makes the compound a key precursor for synthesizing complex, three-dimensionally shaped fragments for fragment-based drug design, chiral ligands for catalysis, and novel monomers for polymer science. The compound's stability and functional group compatibility facilitate its use in multi-step synthetic routes. This compound is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h5,7-8,11H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMCESAAMWEZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Diels-Alder and Isomerization Method

Step Reaction Conditions Notes
1 Diels-Alder reaction of cyclopentadiene with 2-butene (cis or trans) 20–150°C (depending on catalyst acidity), atmospheric pressure Produces bicyclo[2.2.1]heptene intermediates
2 Isomerization with acid catalyst 150–400°C (depending on catalyst strength), variable pressure Converts intermediates to bicyclo[2.2.1]heptane derivatives with desired substitution patterns

This method is economical, starting from inexpensive 2-butene and cyclopentadiene, and can be performed in one or two steps depending on catalyst and reaction design.

Asymmetric Catalytic Diels-Alder Approach

Step Reaction Catalyst Outcome
1 Diels-Alder cycloaddition of substituted cyclopentadienes with aldehyde-containing dienophiles Ni(ClO4)2·6H2O and chiral ligand L6 High yield (up to 84%) and enantiomeric excess (up to 95%) of endo-adducts suitable for further functionalization

This method allows access to chiral bicyclo[2.2.1]heptane derivatives, which can be further manipulated to introduce hydroxymethyl groups.

Hydrolysis and Exo-Selective Functionalization

Step Reaction Conditions Notes
1 Base-promoted hydrolysis of 5-norbornene-2-carboxylates THF solvent, tBuONa base, room temperature to 24 h reaction time Achieves exo-selective hydrolysis with concurrent endo/exo isomerization, enabling selective introduction of hydroxymethyl and aldehyde groups

Optimization of solvent, base type, temperature, and water amount is critical for maximizing yield and selectivity.

In-Depth Research Findings and Analysis

  • Catalyst Influence : The acidity and strength of the isomerization catalysts significantly affect reaction temperature ranges and product distribution in bicyclo[2.2.1]heptane derivative synthesis.

  • Stereochemical Control : The endo/exo ratio of norbornene derivatives influences the outcome of hydrolysis and functionalization steps. Techniques such as lactonization and selective hydrolysis have been developed to enrich exo-isomers, which are often more synthetically valuable.

  • Novel Diene Structures : Recent work has introduced 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as dienes in intermolecular Diels-Alder reactions, enabling access to bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons, expanding the synthetic toolbox for hydroxymethyl and aldehyde substitution.

  • Late-Stage Diversification : The Diels-Alder adducts obtained can serve as universal intermediates for late-stage functional group transformations, allowing the synthesis of structurally diverse norbornane derivatives including this compound.

Summary Table of Preparation Methods

Methodology Starting Materials Key Steps Advantages Limitations
Two-step Diels-Alder and isomerization Cyclopentadiene + 2-butene Diels-Alder, isomerization Economical, scalable Requires high temperatures; catalyst-dependent
Asymmetric catalytic Diels-Alder Substituted cyclopentadienes + aldehyde dienophiles Catalytic asymmetric cycloaddition High stereoselectivity, enantiopurity Requires chiral catalysts, costlier reagents
Base-promoted hydrolysis/isomerization Norbornene carboxylates Hydrolysis with base, isomerization Selective exo-isomer formation Sensitive to reaction conditions, longer reaction times
Novel diene-based Diels-Alder 5,5-disubstituted bis(silyloxy) cyclopentadienes Intermolecular or intramolecular Diels-Alder Access to oxy-functionalized skeletons Requires specialized diene synthesis

The preparation of this compound hinges on the efficient construction of the bicyclo[2.2.1]heptane core via Diels-Alder cycloaddition, followed by precise functionalization to install hydroxymethyl and aldehyde groups. Economical routes employ inexpensive starting materials such as cyclopentadiene and 2-butene, combined with isomerization catalysis. More advanced asymmetric catalytic methods provide access to enantiomerically enriched products suitable for sophisticated applications. Hydrolysis and isomerization techniques allow selective functional group introduction with control over stereochemistry. Recent innovations in diene design and catalytic strategies continue to expand the synthetic accessibility of this compound class.

This synthesis landscape is supported by multiple peer-reviewed studies and patent literature, ensuring robust, reproducible, and scalable preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Oxidation: 2-(Carboxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

    Reduction: 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound with a hydroxymethyl group and an aldehyde functional group attached to a norbornane-derived bicyclic structure. It is investigated for therapeutic properties, particularly in antiviral and anticancer research. The compound's derivatives are also used to study enzyme mechanisms and as potential inhibitors of biological pathways.

Scientific Research Applications

This compound serves multiple purposes across various fields:

  • Chemistry It serves as a building block for synthesizing complex organic molecules and polymers.
  • Biology Its derivatives are used in studying enzyme mechanisms and as potential inhibitors of biological pathways. The interactions of this compound within biological systems are significant for understanding its mechanism of action. It may interact with various enzymes or receptors, modulating their activity based on the specific derivative used. Some derivatives have shown inhibition of protein phosphatases, which could affect cellular signaling pathways.
  • Medicine The compound and its derivatives are investigated for potential therapeutic properties, including antiviral and anticancer agents.
  • Industry It is used in developing new materials with unique mechanical and chemical properties.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use. For example, some derivatives may inhibit protein phosphatases, affecting cellular signaling pathways .

Comparison with Similar Compounds

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde vs. exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde

  • Target Compound : C₈H₁₂O (MW: 124.18), with hydroxymethyl and aldehyde groups. Applications include pharmaceutical intermediates .
  • Dimethyl Derivative : CAS 57075-07-7, C₁₀H₁₆O (MW: 152.23). The exo-3,3-dimethyl substitution increases hydrophobicity and thermal stability, making it suitable for high-temperature polymer additives .
Property Target Compound exo-3,3-Dimethyl Derivative
Molecular Weight 124.18 g/mol 152.23 g/mol
Functional Groups -CHO, -CH₂OH -CHO, -CH(CH₃)₂
Key Applications Pharmaceutical intermediates Polymer additives
Thermal Stability Moderate High (bicyclic rigidity + methyl)
Reference

2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane (CAS: 123455-94-7)

  • Structure : C₉H₁₂F₂ (MW: 158.19). The difluorovinyl group introduces electronegativity and reactivity, enabling participation in cross-coupling reactions .

Functional Group Modifications

2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 41248-20-8)

  • Structure : C₈H₁₂O₃ (MW: 156.18). The carboxylic acid (-COOH) and hydroxyl (-OH) groups make it a precursor for oxidative decarboxylation and Diels-Alder reactions .
  • Comparison : Unlike the aldehyde-hydroxymethyl pair in the target compound, this derivative’s acidity and hydrogen-bonding capacity suit analytical chemistry applications .

(1R,2S-endo)-(-)-Bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 117894-69-6)

  • Structure : C₈H₁₂O₂ (MW: 140.18). The chiral carboxylic acid is used in asymmetric synthesis, highlighting how stereochemistry impacts reactivity .

Ring-System Analogues

Bicyclo[2.2.2]octane Derivatives

  • Structure : Larger bicyclic systems (e.g., bicyclo[2.2.2]octane) exhibit enhanced steric hindrance and thermal stability compared to bicyclo[2.2.1]heptane, making them preferred in high-performance polymer additives .

Biological Activity

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antiviral and anticancer properties, along with relevant research findings, case studies, and data tables.

  • Molecular Formula : C8_8H12_{12}O
  • Molecular Weight : 124.18 g/mol
  • CAS Number : 19396-83-9

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the fields of virology and oncology.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against several viruses:

  • Herpes Simplex Virus (HSV) : Compounds with a bicyclo[2.2.1]heptane structure have shown significant antiherpetic activity, with some derivatives exhibiting IC50_{50} values as low as 0.027 µg/mL against varicella-zoster virus (VZV) and effective against cytomegalovirus (CMV) .
  • Mechanism of Action : The antiviral activity is attributed to the compound's ability to inhibit viral replication and interfere with viral enzyme functions, enhancing its potential as a therapeutic agent against herpesviruses .
Virus TypeIC50_{50} (µg/mL)Notes
HSV0.027Highly potent
VZV0.027Effective
CMV1–2.1Moderate efficacy
Coxsackievirus B40.6Low toxicity

Anticancer Activity

In addition to its antiviral properties, the compound has demonstrated potential anticancer effects:

  • Cell Lines Tested : Various studies have evaluated the cytotoxic effects of the compound on cancer cell lines such as L1210/0 and Molt4/C8.
  • Cytostatic Activity : The compound exhibited IC50_{50} values ranging from 3.2 to 16.2 µg/mL across different cancer cell lines, indicating moderate anticancer activity .
Cell LineIC50_{50} (µg/mL)Activity Description
L1210/016.2Moderate cytotoxicity
Molt4/C813.9Moderate cytotoxicity
CEM3.2–11Significant activity

Case Studies

  • Study on Antiviral Efficacy : A study conducted at the Pasteur Institute assessed various nucleoside analogs derived from bicyclo[2.2.1]heptane structures, including this compound, which displayed promising results against HSV and other viruses .
  • Anticancer Research : In vitro studies on the compound's effect on leukemia cell lines revealed that modifications to the bicyclic structure could enhance its cytotoxic properties, suggesting avenues for developing more effective anticancer agents .

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